N-Hydroxy-9-benzyladenine
Description
Overview of Modified Adenine (B156593) Derivatives in Biomedical Research
Adenine, a fundamental component of nucleic acids and essential biomolecules like ATP and NAD, serves as a privileged scaffold in the development of therapeutic agents. academie-sciences.fr Chemical modifications to the adenine structure have led to the creation of numerous analogues with potent biological activities, including antiviral, anticancer, and anti-inflammatory properties. academie-sciences.frrsc.org These modifications can involve substitutions at various positions on the purine (B94841) ring or the exocyclic amino group, each alteration potentially modulating the compound's interaction with biological targets. acs.orgaacrjournals.org
Modified adenine derivatives are broadly classified based on the nature and position of the chemical alteration. These include, but are not limited to, substitutions at the N6, C2, C8, and N9 positions. acs.orgmdpi.com For instance, N6-substituted purines have been explored for their potential as lethal mutagens against viruses and for their antimalarial properties. nih.gov Similarly, modifications at the C2 and C6 positions have been shown to influence the potency of cyclin-dependent kinase (CDK) inhibitors. aacrjournals.org The overarching goal of these modifications is to enhance biological activity, improve selectivity for specific targets, and overcome mechanisms of drug resistance.
Historical Context of Benzyladenines and Their Analogues
The story of benzyladenines is intrinsically linked to the discovery and study of cytokinins, a class of plant hormones that promote cell division and growth. acs.orgnih.gov 6-Benzyladenine (BA), also known as 6-benzylaminopurine (B1666704) (BAP), was one of the first synthetic cytokinins to be identified and has been widely used in agriculture and horticulture to stimulate plant growth, improve fruit quality, and extend the shelf life of vegetables. acs.orgresearchgate.net
The synthesis of 9-benzyladenine (B1666361), a key structural component of the title compound, has been a subject of interest for decades. researchgate.netup.ac.zaresearchgate.net Its preparation often involves the alkylation of adenine with benzyl (B1604629) bromide under basic conditions, a reaction that can yield multiple regioisomers, with the N9- and N3-benzyladenine being the major and minor products, respectively, depending on the solvent system used. up.ac.zaresearchgate.net The development of efficient synthetic routes to N9-substituted adenines has been crucial for exploring their potential as therapeutic agents, with some derivatives showing promise as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), particularly PDE-4, and exhibiting antiviral and cytotoxic activities. up.ac.za
Significance of N-Substitution in Purine Chemistry and Biology
Nitrogen substitution in the purine ring is a powerful strategy for modulating the physicochemical and biological properties of adenine analogues. acs.orgscbt.com The position of the nitrogen atom within the purine scaffold and the nature of the substituent can profoundly influence hydrogen bonding capabilities, steric interactions, and electronic properties. acs.orgscbt.com These alterations, in turn, affect how the molecule interacts with biological targets such as enzymes and receptors. scbt.com
For instance, N-substitution can alter the tautomeric equilibrium of the purine base, which can have significant implications for its base-pairing properties and mutagenic potential. nih.gov The introduction of a substituent at the N9 position, as seen in N-Hydroxy-9-benzyladenine, is a common modification in the design of purine-based drugs. rsc.org This substitution can prevent the formation of the N9-H tautomer, which is the predominant form in natural nucleosides, and can influence the molecule's ability to be incorporated into nucleic acids. researchgate.net Furthermore, substitutions at the N6 position have been shown to play a critical role in the activity of various purine derivatives, including those with antiviral and anticancer properties. nih.govnih.gov The hydroxylamino group (N-OH) at this position in this compound represents a unique modification with the potential for distinct biological effects.
Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite the extensive research into purine analogues, a comprehensive investigation of this compound is still warranted due to several existing research gaps. While the synthesis and biological activities of various N6- and N9-substituted adenines have been explored, the specific combination of an N-hydroxy and a 9-benzyl group presents a unique chemical entity whose full biological potential remains to be elucidated.
A primary research gap is the lack of detailed studies on the specific biological targets of this compound. While related compounds have shown activity against a range of enzymes and receptors, the precise molecular mechanisms of action for this particular analogue are not well-defined. Furthermore, a systematic evaluation of its efficacy across different disease models is needed to identify its most promising therapeutic applications.
Another area requiring further investigation is the structure-activity relationship (SAR) of this compound and its derivatives. Understanding how modifications to the benzyl group or the purine core affect its biological activity would be invaluable for the design of more potent and selective analogues.
Therefore, the key objectives for a comprehensive investigation of this compound should include:
Detailed Synthesis and Characterization: To develop and optimize synthetic routes for this compound and its analogues, and to fully characterize their chemical and physical properties.
Elucidation of Biological Mechanisms: To identify the specific cellular pathways and molecular targets modulated by this compound through a combination of in vitro and in vivo studies.
Systematic Biological Screening: To evaluate the efficacy of this compound in a broad range of biological assays relevant to various diseases, including cancer, viral infections, and inflammatory disorders.
Structure-Activity Relationship Studies: To systematically modify the structure of this compound and assess the impact of these changes on its biological activity, thereby guiding the development of next-generation analogues with improved therapeutic profiles.
By addressing these research gaps and objectives, a more complete understanding of the therapeutic potential of this compound can be achieved, potentially leading to the development of novel and effective treatments for a variety of human diseases.
Structure
3D Structure
Properties
CAS No. |
50474-48-1 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N-(9-benzylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C12H11N5O/c18-16-11-10-12(14-7-13-11)17(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2,(H,13,14,16) |
InChI Key |
YBDISCRQVMOPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NO |
Origin of Product |
United States |
Iii. Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of purine (B94841) derivatives in solution. It provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of isomers and tautomers, as well as the determination of their preferred conformations.
The benzylation of adenine (B156593) can lead to the formation of different regioisomers, with the N9- and N3-substituted products being the most common. Differentiating between these isomers is readily achieved using 1H and 13C NMR spectroscopy, often in combination with two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
For N9-benzyladenine, the protons of the purine ring (H2 and H8) and the benzyl (B1604629) group provide characteristic chemical shifts. In contrast, in N3-benzyladenine, the chemical shifts of the purine protons are significantly different due to the altered electronic distribution within the purine ring system.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of N9-benzyladenine and N3-benzyladenine in different solvents.
| Compound | H2 | H8 | Benzyl CH₂ | Aromatic Protons | Solvent |
|---|---|---|---|---|---|
| N9-benzyladenine | 8.16 | 8.26 | 5.36 | 7.23-7.33 | DMSO-d₆ |
| N3-benzyladenine | 8.38 | 7.78 | 5.36 | 7.25-7.38 | CDCl₃ |
This table is interactive. You can sort and filter the data.
The conformation of N-hydroxy-9-benzyladenine in solution, particularly the orientation of the benzyl group relative to the purine ring, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments provide information about the through-space proximity of protons. For N9-benzyladenine, NOE correlations between the benzyl CH₂ protons and the H8 proton of the purine ring would indicate a syn-conformation, where the benzyl group is positioned over the imidazole (B134444) part of the purine. Conversely, the absence of such correlations might suggest an anti-conformation or free rotation around the N9-CH₂ bond.
The introduction of an N-hydroxy group could influence the conformational preference through steric and electronic effects, as well as through the formation of intramolecular hydrogen bonds. The specific conformational effects would be highly dependent on the position of the N-hydroxy group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of both N9-benzyladenine and N3-benzyladenine have been determined, confirming their connectivity and providing insights into their packing in the crystal lattice.
In the case of this compound, a crystal structure would be invaluable for unambiguously determining the site of N-hydroxylation and the preferred tautomeric form in the solid state. Furthermore, it would reveal the details of the hydrogen-bonding network, which is expected to be significantly influenced by the presence of the N-hydroxy group. The N-hydroxy moiety can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of complex supramolecular assemblies.
Table 2: Crystallographic Data for N9-benzyladenine.
| Parameter | Value |
|---|---|
| Formula | C₁₂H₁₁N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7874(4) |
| b (Å) | 12.4129(4) |
| c (Å) | 7.1279(2) |
| β (°) | 90.776(1) |
| Volume (ų) | 1042.83(6) |
This table is interactive. You can sort and filter the data.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For N9-benzyladenine, the molecular ion peak in the mass spectrum confirms its elemental composition.
For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to the addition of an oxygen atom to the molecular formula of 9-benzyladenine (B1666361) (C₁₂H₁₁N₅O). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
The fragmentation pattern in the tandem mass spectrum (MS/MS) would provide valuable clues about the structure. For instance, the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the molecular ion could be indicative of an N-hydroxy-purine structure. The fragmentation of the benzyl group and the purine ring would also provide characteristic ions that could be used to confirm the identity of the compound.
Table 3: Compound Names Mentioned in the Article.
| Compound Name |
|---|
| This compound |
| 9-benzyladenine |
| N3-benzyladenine |
| N1-hydroxy-9-benzyladenine |
| N3-hydroxy-9-benzyladenine |
Iv. Computational and Theoretical Investigations of N Hydroxy 9 Benzyladenine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to model electron distribution, which in turn determines the molecule's geometry, reactivity, and spectroscopic characteristics. nih.govnih.gov
For N-substituted adenine (B156593) analogues, quantum chemical calculations have been used to determine the stability of different tautomeric forms. biorxiv.org For instance, in related N9-protonated adenine derivatives, calculations show that the tautomeric equilibrium can be completely shifted, with hydrogen atoms located at both N7 and N9 positions. biorxiv.orgbiorxiv.org This is a critical factor, as the protonation state and tautomeric form of the purine (B94841) ring dictate its hydrogen bonding pattern, which is crucial for receptor interaction. biorxiv.org The calculations provide insights into the molecule's ground-state energy, orbital energies (such as HOMO and LUMO), and electrostatic potential, which are essential for predicting chemical reactivity. nih.gov
Table 1: Common Quantum Chemical Methods and Their Applications
| Method/Theory | Basis Set | Key Applications in Drug Discovery |
|---|---|---|
| Density Functional Theory (DFT) | 6-311G+(d,p) | Geometry optimization, electronic properties (HOMO/LUMO), vibrational frequencies, reaction mechanisms. nih.gov |
| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, calculation of electronic wave functions. |
| Møller-Plesset perturbation theory (MP2) | cc-pVTZ | More accurate energy calculations, includes electron correlation effects. |
This table is generated based on common practices in computational chemistry and is for illustrative purposes.
Molecular Docking Studies for Ligand-Receptor/Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in understanding the basis of molecular recognition and is widely used in drug design. nih.govnih.gov
For analogues of benzyladenine, molecular docking has been successfully used to predict their binding modes within the active sites of cytokinin receptors like Arabidopsis thaliana histidine kinases (AHK2, AHK3, and CRE1/AHK4). nih.govmdpi.com Studies on N9-substituted N6-benzyladenine derivatives show that the substituent at the N9 position can cause significant steric hindrance, preventing the molecule from adopting the optimal conformation for receptor binding. biorxiv.org
For example, docking simulations predict that an N9-methyl group on N6-benzyladenine would clash with the residue Leu284 in the CRE1/AHK4 receptor. biorxiv.org This forces the adenine moiety to reorient in the binding site, leading to a less favorable interaction pattern and consequently, lower binding affinity and biological activity. biorxiv.orgbiorxiv.org Docking algorithms use scoring functions to estimate the binding affinity, and correlations are often sought between these computational scores and experimentally determined binding data. nih.gov
A primary output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the receptor. These interactions are critical for stable binding and biological function. For cytokinin analogues, the key interactions within the AHK receptor binding pocket typically involve a specific hydrogen bonding pattern. biorxiv.org
The active form of N6-benzyladenine forms crucial hydrogen bonds: one between its N6-H group and the side chain of Asp262, and another between the N7 atom of the purine ring and the backbone N-H of Leu284. biorxiv.org Docking studies reveal that modifications at the N9 position disrupt this pattern. An N9-substituent prevents the formation of the hydrogen bond with Leu284. biorxiv.org While the ligand may reorient to form alternative hydrogen bonds (e.g., using its N3 atom), this altered binding mode is generally less effective, explaining the reduced activity of N9-substituted derivatives. biorxiv.orgbiorxiv.org
Table 2: Key Intermolecular Interactions for Benzyladenine Analogues in Cytokinin Receptors
| Interacting Ligand Atom/Group | Receptor Residue | Type of Interaction | Consequence of N9-Substitution |
|---|---|---|---|
| N6-Amine Group | Asp262 | Hydrogen Bond | Generally maintained. |
| N7-H (protonated) | Leu284 (backbone C=O) | Hydrogen Bond | Maintained in active compounds. |
| N9 Atom | Leu284 (backbone N-H) | Hydrogen Bond | Disrupted, leading to loss of affinity. biorxiv.org |
This table is compiled from findings reported in studies on N6-benzyladenine derivatives. biorxiv.orgbiorxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of both the ligand and the receptor, and analyze the dynamics of their interaction. nih.gov
In the context of a ligand like N-Hydroxy-9-benzyladenine, an MD simulation would typically start with the best-docked pose. Over the course of the simulation (nanoseconds to microseconds), the trajectory of all atoms is calculated by solving Newton's equations of motion. researchgate.net This allows researchers to:
Assess Binding Stability: Observe whether the ligand remains stably bound in the active site or if it dissociates.
Analyze Conformational Changes: Study the flexibility of the N-hydroxy-benzyl group and the purine ring within the binding pocket.
Characterize Water's Role: Investigate the role of water molecules in mediating ligand-receptor interactions.
Calculate Binding Free Energy: Employ advanced computational methods to obtain a more accurate estimate of the binding affinity.
Although specific MD studies on this compound are not documented in the searched literature, the methodology is a standard and powerful tool for validating docking results and gaining a deeper understanding of the binding process at a dynamic level. rsc.orgmdpi.com
Structure-Based Drug Design Approaches for this compound Analogues
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design novel, more potent, or more specific inhibitors or activators. The computational studies described above form the core of SBDD.
For benzyladenine analogues, the detailed understanding of their interaction with cytokinin receptors provides a clear roadmap for designing new compounds. The consistent finding that N9-substitution is detrimental to activity is a crucial piece of structure-activity relationship (SAR) information. biorxiv.orgnih.gov An SBDD approach for this compound analogues would involve:
Target Analysis: Using the crystal structure or a homology model of the target enzyme/receptor.
Scaffold Modification: Keeping the core adenine scaffold but computationally exploring modifications. For instance, one might investigate if replacing the benzyl (B1604629) group with other aromatic or heterocyclic rings could lead to improved interactions.
Iterative Design and Docking: Proposing novel analogues in silico, docking them into the receptor's active site, and prioritizing candidates based on their predicted binding mode and affinity. The goal would be to design molecules that perfectly complement the shape and chemical environment of the binding site, for example, by forming additional favorable interactions that might compensate for any negative effects of the N9-hydroxy group.
This rational, computationally-driven approach accelerates the discovery process by focusing synthetic efforts on compounds with the highest probability of success.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N6-benzyladenine |
| N9-methyl-N6-benzyladenine |
| Adenine |
| N6,9-dibenzyladenine |
V. Biological Activities and Mechanisms of Action
Enzyme Interaction and Modulation
N-hydroxy-9-benzyladenine derivatives engage with a variety of enzymes, demonstrating inhibitory activity that contributes to their biological effects. This includes significant interactions with phosphodiesterases and various kinases.
Derivatives of 9-benzyladenine (B1666361) have been identified as potent and selective inhibitors of phosphodiesterase (PDE) enzymes, particularly the cAMP-specific phosphodiesterase 4 (PDE4). nih.govnih.gov These compounds have been shown to elicit anti-inflammatory activities, which are suggested to be mediated through the inhibition of the PDE4 isoenzyme. nih.gov The inhibition of PDE by benzyladenine derivatives may also contribute to anti-inflammatory effects by inhibiting the synthesis of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes. nih.gov
Studies comparing various 9-benzyladenine derivatives with the selective PDE4 inhibitor RP 73401 demonstrated a clear structure-activity relationship. nih.gov For instance, the compound NCS 613, a 9-benzyladenine derivative, showed significant anti-inflammatory activity. nih.gov The selectivity of these compounds for PDE4 over other PDE families, such as the cGMP-inhibited phosphodiesterase (PDE3), is a key feature, although some derivatives may show activity against multiple isoforms. nih.gov The capacity of benzyladenine and its derivatives to act as selective PDE inhibitors forms a significant aspect of their mechanism of action, linking them to the modulation of cellular signal transduction pathways mediated by cAMP and cGMP. nih.gov
This compound and related compounds have demonstrated notable inhibitory effects on various protein kinases, which are crucial regulators of cellular processes. nih.gov
Cyclin-Dependent Kinases (CDKs): N6-benzyladenine and its derivatives have been found to cause strong and specific inhibition of several key protein kinases involved in the eukaryotic cell cycle. nih.gov These include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and the brain-specific CDK5/p35. nih.gov This inhibition can lead to cell cycle arrest at specific points, an effect that is particularly potent in cancer cell lines. nih.gov The compound olomoucine, a trisubstituted purine (B94841) related to cytokinins, was identified as a potent inhibitor of CDKs. nih.gov
Glycolytic and Respiratory Kinases: Early research indicated that N6-benzyladenine can act as a competitive inhibitor of glycolytic kinases. nih.gov This activity is linked to the compound's ability to inhibit respiration in plant explants, delay senescence, and extend the postharvest life of green vegetables. nih.gov The enzymes targeted include hexokinase and pyruvate (B1213749) kinase. nih.gov
Other Kinases: The inhibitory profile of benzyladenine derivatives extends to other kinases as well. For example, they have been shown to inhibit ERK1/MAP kinase. nih.gov Furthermore, N1-oxidation of 9-benzyladenine, a major metabolic pathway catalyzed by the cytochrome P450 system, is significantly decreased after preincubation with the catalytic subunit of cyclic AMP-dependent protein kinase (PKA), suggesting a regulatory interaction. nih.gov
The interaction of 9-benzyladenine with enzyme systems extends beyond kinases and phosphodiesterases. A key metabolic pathway for 9-benzyladenine (BA) in animal hepatic microsomes is N1-oxidation, a reaction catalyzed by the cytochrome P450 system. nih.gov The activity of this pathway can be modulated by factors such as ATP concentration. nih.gov Low concentrations of ATP were found to increase BA-N1-oxidation, while higher concentrations led to a decrease in this metabolic activity. nih.gov This suggests a complex regulatory effect of ATP on the cytochrome P450-mediated metabolism of 9-benzyladenine. nih.gov
Receptor Interaction and Signal Transduction
The biological effects of this compound are also mediated through direct interactions with cellular receptors, leading to the activation or antagonism of specific signaling pathways.
In plants, the cytokinin signal is perceived by a family of sensor histidine kinases, primarily AHK2, AHK3, and CRE1/AHK4 in Arabidopsis thaliana. nih.govbiorxiv.org N6-benzyladenine derivatives show varied and specific interactions with these receptors. nih.gov
The chirality of substituents on the benzyladenine molecule can strongly influence the interaction with individual cytokinin receptors. nih.gov For example, studies on chiral N6-benzyladenine derivatives revealed that AHK2 and CRE1/AHK4 receptors have a low affinity for S-nucleobases, whereas the AHK3 receptor exhibits significant affinity for most of them. nih.gov This has led to the discovery of synthetic cytokinins that are specific to the AHK3 receptor. nih.gov
Different cytokinin receptors also exhibit distinct ligand specificities. oup.comoup.com Both CRE1/AHK4 and AHK3 are most sensitive to isoprenoid-type cytokinins, but they differ in their recognition of other compounds. oup.comoup.com For example, at a 1 µM concentration, CRE1/AHK4 primarily recognizes trans-zeatin, while AHK3 also recognizes cis-zeatin (B600781) and dihydrozeatin. oup.comoup.com Furthermore, CRE1/AHK4 is not activated by cytokinin ribosides, whereas AHK3 is. oup.comoup.com Substituents on the purine ring of N6-benzyladenine can also modulate receptor activity; for instance, introducing a halogen at position 2 often increases the ligand's activity, particularly towards the AHK3 receptor. biorxiv.org Conversely, substituents at positions 8 and 9 of the adenine (B156593) moiety tend to suppress cytokinin activity across all receptors. biorxiv.org
Derivatives of 9-benzyladenine also interact with adenosine (B11128) receptors, a class of G protein-coupled receptors. Studies on 9-alkyladenine and N6-benzyladenosine derivatives have been conducted to identify selective ligands for the rat A3 adenosine receptor. nih.gov
The introduction of an N6-benzyl group can diminish the efficacy of adenosine derivatives at the A3 receptor. nih.gov However, N6-substituted 9-methyladenines have been assessed as antagonists at both A1 and A2 adenosine receptors. nih.gov The nature of the N6 substituent can significantly increase the potency at A1 receptors while having a lesser effect or even decreasing potency at A2 receptors. nih.gov For instance, N6-Cyclopentyl-9-methyladenine is substantially more potent at A1 receptors than the parent 9-methyladenine. nih.gov The effects of these N6 substituents on adenosine receptor activity suggest that N6-substituted 9-methyladenines bind to the receptors in a similar orientation as N6-substituted adenosines. nih.gov
Toll-like Receptor (TLR) Agonism (e.g., TLR7, TLR8)
This compound derivatives are recognized as potent agonists of Toll-like receptors (TLRs), particularly TLR7. These receptors are crucial components of the innate immune system, and their activation can trigger significant immune responses. nih.govtocris.com
One such derivative, 9-benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine (SM360320), has been identified as a potent and specific TLR7 agonist. nih.gov The activation of TLR7 by these compounds is contingent on their delivery to endosomal vesicles, where the receptor is located. nih.gov Studies have shown that conjugating this TLR7 agonist to other molecules, such as serum albumin or phospholipids, can greatly enhance its potency in inducing cytokine production, including TNFα and IL-6. nih.gov For instance, a phospholipid-conjugated form was found to be 10-fold more potent as a cytokine inducer in both mouse and human cells compared to the unconjugated agonist. nih.gov
Another derivative, 9-benzyl-2-butoxy-8-hydroxy adenine (SA-2), also functions as a TLR7 ligand. researchgate.net Research on this compound indicates that it can inhibit the IL-17 response by stimulating the production of IL-10 and other IL-10-inducing cytokines. researchgate.net The structure-activity relationship of this class of compounds, known as oxoadenines, has been investigated to optimize their activity as TLR7/8 agonists for potential use as vaccine adjuvants. acs.org These studies confirm that modifications to the N-9 position of the oxoadenine structure can modulate TLR7 and TLR8 selectivity and potency. acs.org
Vi. Structure Activity Relationship Sar Studies of N Hydroxy 9 Benzyladenine and Analogues
Role of Substituents on the Purine (B94841) Ring (e.g., at C2, C6, C8)
Substitutions on the purine core of 9-benzyladenine (B1666361) analogues have profound effects on their biological activities, particularly concerning interferon (IFN) induction.
C8-Position : The introduction of a hydroxyl or oxo group at the C8 position is a critical modification that confers potent IFN-inducing activity. nih.govresearchgate.net 9-Benzyl-8-hydroxyadenine (B8482288) has been identified as a lead compound for IFN induction. researchgate.net
C2-Position : With the 8-hydroxy-9-benzyladenine scaffold, modifications at the C2 position are crucial for optimizing IFN-inducing potency. The introduction of various alkylthio, alkoxy, or substituted amino groups at this position can dramatically increase activity. nih.govresearchgate.net For instance, compounds with a 2-methoxyethylamino group or a butoxy group at the C2-position have demonstrated significantly enhanced IFN-inducing capabilities, being up to 30 times more potent than the reference compound Imiquimod. nih.govnih.gov
C6-Position : The 6-amino group is generally considered important for the activity of adenine (B156593) derivatives in various contexts, including receptor binding. researchgate.net In the context of IFN induction via 8-hydroxyadenine (B135829) analogues, various 6-alkylamino and acylamino derivatives have been prepared, indicating that this position is a viable point for modification to modulate activity. researchgate.net
The following table summarizes the impact of purine ring substitutions on the interferon-inducing activity of 9-benzyl-8-hydroxyadenine analogues.
| Position | Substituent | Effect on IFN-Inducing Activity | Reference(s) |
| C8 | -OH | Essential for potent activity | nih.gov, researchgate.net |
| C2 | -S-propyl | Potent activity | researchgate.net |
| C2 | -O-butyl | Potent activity | nih.gov, researchgate.net |
| C2 | -NH-(CH₂)₂-OCH₃ | Potent activity (30-fold > Imiquimod) | nih.gov |
| C2 | -NH-butyl | Potent activity | researchgate.net |
Influence of the Benzyl (B1604629) Moiety (e.g., hydroxylation patterns, halogenation, alkylation)
The benzyl group at the N9 position is not merely a placeholder; its structure significantly influences the molecule's metabolic stability and biological activity.
Studies on the metabolic N1-oxidation of 9-benzyladenine have revealed distinct SAR based on substituents on the benzyl ring. The introduction of a nitro group affects the rate of N1-oxide formation, suggesting that the electronic properties and conformation of the benzyl moiety are important for enzyme binding. nih.gov Specifically, a nitro group at the ortho (2-) position increases the rate of N1-oxidation compared to the unsubstituted 9-benzyladenine, whereas nitro groups at the meta (3-) or para (4-) positions lead to lower rates of oxidation. nih.gov This suggests that the 9-(2-nitrobenzyl)adenine analogue may adopt a conformation that is more favorable for the metabolizing enzymes. nih.gov
In the context of cytokinin activity, hydroxylations on the benzyl ring of N6-benzylaminopurine riboside analogues influence biological effects. For example, meta- and ortho-hydroxylation can modulate cytokinin activity, indicating that this part of the molecule interacts with biological targets in a specific manner. mdpi.com
The table below details the influence of benzyl ring substituents on the rate of metabolic N1-oxidation.
| Compound | Relative Rate of N1-Oxidation | Reference |
| 9-(2-nitrobenzyl)adenine | Highest | nih.gov |
| 9-benzyladenine | High | nih.gov |
| 9-(3-nitrobenzyl)adenine | Lower | nih.gov |
| 9-(4-nitrobenzyl)adenine | Lower | nih.gov |
Effects of N9-Substitution on Biological Activity and Binding Modes
The substituent at the N9 position of adenine is a key determinant of its biological activity profile. The presence of a benzyl group, as in N-Hydroxy-9-benzyladenine, is associated with several specific activities.
N9-alkyladenine derivatives, including N9-benzyladenine, are known to be potent inhibitors of cyclic nucleotide phosphodiesterases (PDEs), with high selectivity for the PDE4 isozyme. researchgate.net Furthermore, the N9-substitution is integral to the potent interferon-inducing activity of the 8-oxoadenine series of compounds. researchgate.net
In the realm of cytokinins, N9-substitution generally leads to a decrease in activity compared to the corresponding N6-substituted free base. mdpi.com However, this modification can also be beneficial by preventing the irreversible formation of inactive N9-glucosides. mdpi.com The nature of the N9-substituent, whether it is a simple alkyl chain, a halogenated alkyl, or a bulkier group like tetrahydropyran-2-yl, finely tunes the level of cytokinin activity and receptor recognition. mdpi.comnih.gov For instance, N9-substituted derivatives of the cytokinin iP (N⁶-[(3-methylbut-2-en-1-yl)amino]purine) were found to be active in in vitro bioassays despite being unable to trigger a response in certain cytokinin receptors, suggesting alternative mechanisms of action. nih.gov
Specific Structural Requirements for Targeted Biological Activities
The structural framework of 9-benzyladenine can be tailored to achieve specific biological outcomes.
IFN Induction : For high interferon-inducing activity, the structural requirements are quite specific. A lead scaffold is the 9-benzyl-8-hydroxyadenine core. researchgate.net Potency is maximized by introducing small, lipophilic groups at the C2 position, such as butoxy, propylthio, or a 2-methoxyethylamino group. nih.govresearchgate.netnih.gov
PDE Inhibition : N9-benzyladenine derivatives are potent and selective inhibitors of PDE4. researchgate.net The general pharmacophore for PDE inhibitors often involves a purine-like heterocyclic ring system that mimics the endogenous substrates (cAMP or cGMP), with substituents occupying hydrophobic pockets in the enzyme's active site. frontiersin.org The N9-benzyl group likely serves to anchor the molecule in such a hydrophobic region.
Kinase Inhibition : While direct data on this compound as a kinase inhibitor is limited, the N6-benzyladenine scaffold is related to known kinase inhibitors like olomoucine. Kinase inhibitors often feature a purine or similar heterocyclic core that binds to the ATP-binding site of the kinase. nih.gov The N6-benzyl group can form key interactions within this site, and modifications to this group and the purine ring are used to achieve potency and selectivity against specific kinases.
Cytotoxicity : The cytotoxicity of adenine analogues can be influenced by modifications at various positions. For example, N6-benzyladenine-9-β-D-glucopyranoside was found to be less cytotoxic at high concentrations than N6-benzyladenine, indicating that the N9-substituent can modulate toxicity. researchgate.net For some purine derivatives, cytotoxicity is dependent on intracellular phosphorylation, a process that can be affected by the nature of the N9-substituent.
Receptor Binding : In the context of cytokinin receptors, both the N6 and N9 positions are critical. For N6-benzyladenine derivatives, introducing a chiral center on the benzyl moiety reveals that enantiomers can have different activities, with some acting as agonists and others as antagonists. mdpi.com This stereospecificity, combined with the influence of C2 substituents, highlights the precise structural requirements for receptor binding and activation. mdpi.com
Conformation-Activity Relationships
The three-dimensional conformation of this compound analogues plays a significant role in their interaction with biological targets. Evidence for this comes from metabolic studies, which suggest that the conformation of the N9-benzyl group relative to the purine ring influences the rate of N1-oxidation. nih.gov
The observation that 9-(2-nitrobenzyl)adenine is metabolized faster than 9-benzyladenine and its 3-nitro and 4-nitro isomers suggests that the ortho-nitro substitution may lock the molecule into a specific, more favorable conformation for binding to the active site of the metabolizing enzyme(s). nih.gov This steric or electronic influence on the molecule's preferred shape highlights a direct link between conformation and a specific biological process. While detailed crystallographic or NMR solution-state structural studies for this specific class of compounds are not widely available, these metabolic data provide a strong indication that conformational restriction and substituent positioning are key factors in their biological activity.
Vii. Future Research Directions and Potential Academic Applications
Elucidation of Novel Biological Targets and Pathways
Future research will likely focus on identifying and characterizing the specific biological targets of N-Hydroxy-9-benzyladenine. While direct targets are yet to be fully elucidated, the broader families of related compounds offer insights into potential mechanisms of action. For instance, N9-substituted adenine (B156593) derivatives are known to exhibit potent inhibition of cyclic nucleotide phosphodiesterases (PDEs), particularly PDE-4. up.ac.za Similarly, various N-hydroxy compounds have demonstrated inhibitory activity against a range of enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.gov
Future investigations could explore whether this compound interacts with these or other enzyme families, such as protein kinases, which are often modulated by adenine derivatives. nih.gov Research could also examine its influence on broader cellular signaling pathways, including those involved in cell proliferation, inflammation, and oxidative stress, where compounds like N6-benzyladenine have shown activity. nih.gov Identifying these targets is a critical step toward understanding the compound's molecular pharmacology and potential therapeutic applications.
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of N9-substituted adenines often presents challenges related to regioselectivity. Direct alkylation of adenine under basic conditions can lead to a mixture of N9-, N3-, and N7-alkylated isomers. researchgate.net The formation of the desired N9-benzyladenine product is typically favored in polar aprotic solvents like DMSO, but the synthesis often requires careful control and chromatographic separation to isolate the correct regioisomer. up.ac.zaresearchgate.net
Future synthetic research could focus on developing more efficient and regioselective methods for preparing the this compound scaffold. This might involve:
Advanced Catalytic Systems: Exploring novel catalysts to direct benzylation specifically to the N9 position.
Protecting Group Strategies: Employing sophisticated protecting group strategies to block other reactive nitrogen atoms on the purine (B94841) ring during synthesis.
Multi-component Reactions: Designing convergent synthetic routes that build the substituted purine ring system in a more controlled manner.
These advanced strategies would not only improve the synthesis of the parent compound but also facilitate the creation of a diverse library of complex analogues with modifications to both the benzyl (B1604629) group and the purine core, enabling detailed structure-activity relationship (SAR) studies. beilstein-journals.org
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive view of the biological effects of this compound, future studies should integrate multiple "omics" technologies. A systems biology approach, combining transcriptomics, proteomics, and metabolomics, can provide an unbiased, holistic picture of the cellular response to the compound. mdpi.comelucidata.io
This integrated approach would allow researchers to move beyond a single target and understand the compound's network-level effects, identifying key pathways and uncovering novel mechanisms of action that might be missed by traditional methods. mdpi.comnih.gov
Table 1: Conceptual Framework for a Multi-Omics Study of this compound
| Omics Platform | Methodology | Key Data Generated | Potential Insights |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differentially Expressed Genes (DEGs) | Identification of gene networks and signaling pathways transcriptionally regulated by the compound. |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Differentially Abundant Proteins (DAPs) | Validation of transcriptomic data and identification of post-transcriptional effects on protein expression and stability. researchgate.net |
| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Altered Metabolite Levels | Revealing changes in cellular metabolism and identifying metabolic pathways impacted by the compound's activity. |
| Integrated Analysis | Bioinformatic Tools, Pathway Analysis | Correlated multi-level data | A comprehensive model of the compound's mechanism of action, linking initial target engagement to downstream functional outcomes. nih.gov |
Exploration of this compound as a Molecular Probe or Tool in Biological Systems
This compound could be developed into a valuable molecular tool for chemical biology research. By modifying its structure, it can be converted into a molecular probe to identify its direct binding partners within the complex cellular environment. A promising strategy is photoaffinity labeling (PAL). mdpi.com
This would involve synthesizing an analogue of this compound that incorporates a photo-reactive group, such as an azido (B1232118) moiety. nih.govnih.gov This probe could be introduced to cells or cell lysates and, upon UV irradiation, would form a covalent bond with its target protein(s). Subsequent proteomic analysis can then identify these covalently labeled proteins, providing direct evidence of a physical interaction. mdpi.com Such probes are instrumental in target deconvolution and validating drug-target engagement.
Table 2: Steps in a Photoaffinity Labeling Experiment
| Step | Description | Objective |
|---|---|---|
| 1. Probe Synthesis | Incorporate a photo-reactive group (e.g., azido) and a reporter tag (e.g., biotin (B1667282), alkyne) into the this compound structure. | Create a functional probe for target identification. |
| 2. Incubation | Incubate the probe with a biological sample (e.g., cell lysate, intact cells). | Allow the probe to bind to its specific biological target(s). |
| 3. Photoactivation | Expose the sample to UV light of a specific wavelength. | Generate a reactive species that forms a stable, covalent bond between the probe and its target. |
| 4. Target Isolation | Use the reporter tag (e.g., streptavidin beads for a biotin tag) to enrich and isolate the probe-target complexes. | Separate the labeled proteins from the rest of the proteome. |
| 5. Identification | Identify the isolated proteins using mass spectrometry-based proteomics. | Determine the specific protein(s) that directly interact with the parent compound. |
Investigation of Metabolic Pathways and Inactivation Mechanisms (e.g., N9-glucosylation susceptibility)
Understanding the metabolic fate of this compound is crucial for interpreting its biological activity and developing potential applications. Studies on the related compound 9-benzyladenine (B1666361) in hamster hepatic microsomes have shown that it undergoes metabolic N1-oxidation as well as dealkylation. nih.govnih.gov Future research should investigate if this compound is subject to similar oxidative metabolism.
Furthermore, a primary route of inactivation for cytokinin-like compounds, including N6-benzyladenine, is conjugation, particularly N-glucosylation. nih.gov In plant systems, glycosyltransferases can attach a glucose molecule to the N7 or N9 positions of the purine ring. nih.gov These N-glucosides are generally biologically inactive and are resistant to enzymatic cleavage, representing a stable and effectively permanent deactivation of the molecule. nih.govresearchgate.net Investigating the susceptibility of this compound to N-glucosylation by key enzymes like UGT76C2 in model organisms would be a critical step in understanding its metabolic stability and bioavailability in biological systems. nih.gov
Table 3: Potential Metabolic Pathways for this compound
| Metabolic Process | Description | Potential Outcome | Relevant Analogue(s) |
|---|---|---|---|
| N-Oxidation | Oxidation of a nitrogen atom on the purine ring. | Formation of N-oxide metabolites. nih.gov | 9-benzyladenine nih.gov |
| Dealkylation | Cleavage of the N9-benzyl bond. | Release of the free N-hydroxyadenine base. nih.gov | 9-benzyladenine derivatives nih.gov |
| N-Glucosylation | Enzymatic addition of a glucose moiety to a nitrogen atom (e.g., N7 or N9). | Formation of a biologically inactive glucoside conjugate. nih.gov | N6-benzyladenine nih.govresearchgate.net |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
